molecular formula C16H22Cl3N3OS B11991712 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide

Cat. No.: B11991712
M. Wt: 410.8 g/mol
InChI Key: UUNPODDZNWZPRZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide: is a chemical compound with the following properties:

    Molecular Formula: CHClNOS

    CAS Number: 324577-32-4

    Molecular Weight: 396.769 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Acylation: The reaction of 2,4-dimethylaniline with trichloroacetyl isothiocyanate yields the intermediate .

    Alkylation: The alkylation of the intermediate with 2,2-dimethylpropylamine forms the final compound.

Industrial Production: Industrial-scale production methods may vary, but they typically involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: It is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophiles like ammonia (NH) or alkyl halides.

Major Products:
  • Oxidation: Oxidized derivatives.
  • Reduction: Reduced forms.
  • Substitution: Alkylated or substituted products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Studied for pharmacological effects.

    Industry: Employed in the development of new materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the unique structural features of 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide set it apart. Similar compounds include:

    2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(2-FURYLAMINO)ETHYL)PROPANAMIDE:

    2,2-DIMETHYL-N-[2,2,2-TRICHLORO-1-({[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)ETHYL]PROPANAMIDE:

Properties

Molecular Formula

C16H22Cl3N3OS

Molecular Weight

410.8 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C16H22Cl3N3OS/c1-9-6-7-11(10(2)8-9)20-14(24)22-12(16(17,18)19)21-13(23)15(3,4)5/h6-8,12H,1-5H3,(H,21,23)(H2,20,22,24)

InChI Key

UUNPODDZNWZPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C

Origin of Product

United States

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